molecular formula C17H22N8O B6446876 5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2549024-62-4

5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B6446876
CAS No.: 2549024-62-4
M. Wt: 354.4 g/mol
InChI Key: PICYLPNEKUWIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This heterocyclic compound features a pyrimidine core substituted at the 2-position with a piperidin-4-yloxy group linked to a 2-(2H-1,2,3-triazol-2-yl)ethyl moiety and at the 5-position with a 1-methyl-1H-pyrazol-4-yl group. The triazole and pyrazole moieties may enhance hydrogen bonding and π-π stacking interactions with biological targets .

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O/c1-23-13-15(12-22-23)14-10-18-17(19-11-14)26-16-2-6-24(7-3-16)8-9-25-20-4-5-21-25/h4-5,10-13,16H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICYLPNEKUWIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CCN4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-Methyl-1H-pyrazol-4-yl)-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Properties

The compound features a complex structure that includes a pyrazole moiety and a pyrimidine backbone. Its chemical formula is C16H22N6OC_{16}H_{22}N_{6}O, and it has a molecular weight of approximately 318.39 g/mol. The presence of both pyrazole and triazole rings suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that compounds with similar structures often exhibit:

  • Anticancer Activity : Many pyrazole derivatives have been found to inhibit cell proliferation in cancer cell lines. For instance, compounds related to this structure have shown IC50 values as low as 0.39 µM against HCT116 cells, indicating strong anticancer properties .
  • Anti-inflammatory Effects : The presence of the pyrazole ring is associated with anti-inflammatory activity, which may involve the inhibition of pro-inflammatory cytokines and pathways .

Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
5-(1-Methyl-1H-pyrazol-4-yl)-2-{...}HCT1160.39 ± 0.06Aurora-A kinase inhibition
Similar Pyrazole DerivativeA54926Cell growth inhibition
Another Related CompoundMCF70.46 ± 0.04Apoptosis induction

Anti-inflammatory Activity

Research has indicated that derivatives similar to this compound can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antitumor Efficacy : In a study by Wei et al., various pyrazole derivatives were synthesized and screened for their anticancer properties. The compound demonstrated significant inhibition of cancer cell growth, particularly in lung cancer cell lines (A549) with an IC50 value of 26 µM .
  • Mechanistic Studies : A study focused on the mechanism of action revealed that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
  • Inflammation Models : In vivo studies using models of inflammation showed that compounds containing the pyrazole moiety significantly decreased levels of TNF-alpha and IL-6, suggesting their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs include pyrazolo[3,4-d]pyrimidine and pyrazolotriazolopyrimidine derivatives. Key differences lie in substituent patterns and linker groups:

Compound Name Core Structure Key Substituents/Linkers Pharmacological Inference Reference
Target Compound Pyrimidine 1-methylpyrazole, triazole-ethyl-piperidine Kinase inhibition, CNS activity
EP 1 808 168 B1 derivatives (e.g., {4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone) Pyrazolo[3,4-d]pyrimidine Methanesulfonyl-phenyl, isoxazole-piperidine Anti-inflammatory, kinase targets
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (Molecules, 2014) Pyrazolotriazolopyrimidine Hydrazine, pyrazole derivatives Anticancer, antiviral

Key Observations :

  • Triazole vs. Sulfonyl Groups : The target’s triazole-ethyl-piperidine linker may improve solubility and hydrogen-bonding capacity compared to sulfonyl-containing analogs (e.g., EP 1 808 168 B1 derivatives), which prioritize metabolic stability .
  • Isomerization Effects : Pyrazolotriazolopyrimidines () exhibit isomer-dependent activity; the target’s rigid triazole-piperidine system likely avoids such instability .

Crystallographic and Computational Analysis

  • Structural characterization of such compounds often relies on X-ray crystallography using programs like SHELXL (). The target’s piperidine-triazole linker may adopt a chair conformation, as seen in piperidine-containing analogs .
  • Computational modeling (e.g., docking studies) could further elucidate the triazole group’s role in target engagement compared to isoxazole or sulfonyl groups in analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.